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Compound of Interest

Compound Name: PV1115

Cat. No.: B15584084

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency and selectivity of
PV1115, a potent inhibitor of Checkpoint Kinase 2 (Chk2). The information presented here is
intended to assist researchers in evaluating PV1115 as a chemical probe for studying Chk2
signaling pathways and as a potential therapeutic agent. The comparative data is presented
alongside that of other well-characterized Chk2 inhibitors to offer a clear benchmark of its
performance.

Quantitative Selectivity Profile

The biochemical potency of a kinase inhibitor is a critical determinant of its utility. The following
table summarizes the inhibitory activity (IC50) of PV1115 against its primary target, Chk2, and
the closely related kinase, Chkl1. For a comprehensive comparison, data for two alternative
Chk2 inhibitors, CCT241533 and AZD7762, are also included.
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Fold Selectivity

Inhibitor Target IC50 (nM) (Chk1 IC50 / Chk2
IC50)

PV1115 Chk2 0.14 >471,428

Chk1 >66,000

RSK2 >100,000

CCT241533 Chk2 3 ~82

Chk1 245

AZD7762 Chk2 5 ~1

Chk1 5

Key Observations:

e Potency: PV1115 demonstrates exceptional potency against Chk2 with a sub-nanomolar
IC50 value of 0.14 nM.[1]

o Selectivity: PV1115 exhibits remarkable selectivity for Chk2 over the closely related kinase
Chk1, with a selectivity ratio of over 470,000-fold. This high degree of selectivity is crucial for
minimizing off-target effects and ensuring that observed biological outcomes are a direct
result of Chk2 inhibition.

o Comparison: When compared to other selective Chk2 inhibitors like CCT241533, PV1115
shows significantly higher potency and selectivity. AZD7762, in contrast, is a dual Chk1/Chk2
inhibitor with nearly equal potency against both kinases.

Note on Comprehensive Selectivity: While the provided data highlights the exceptional
selectivity of PV1115 against Chk1l and RSK2, a comprehensive assessment of its
performance would require profiling against a broader panel of kinases. Such a screen would
provide a more complete picture of its off-target inhibition profile.

Chk2 Signaling Pathway
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Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase in the DNA damage response
(DDR) pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-
Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a variety of downstream
substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis. The inhibition
of Chk2 is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging
agents.
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Caption: The Chk2 signaling pathway activated by DNA damage.

Experimental Protocols

The following section details a general protocol for a biochemical kinase inhibition assay, which
is a standard method for determining the potency (IC50) of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its
inhibitory activity.

Materials:

» Purified recombinant Chk2 kinase

o Kinase-specific peptide substrate

o ATP (Adenosine triphosphate)

o Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA)
e PV1115 and other test compounds (serially diluted in DMSO)

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

o 384-well white assay plates

Luminometer

Procedure:

e Compound Preparation: Prepare serial dilutions of PV1115 and comparator compounds in
DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
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Reaction Setup:

o Add 1 pL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-
well plate.

o Add 2 uL of a mixture containing the Chk2 kinase and its specific substrate to each well.

o Initiate the kinase reaction by adding 2 uL of ATP solution to each well. The final ATP
concentration should be at or near the Km for the kinase to ensure accurate 1C50
determination.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60
minutes) to allow the kinase reaction to proceed.

Stop Reaction and Deplete ATP: Add 5 pL of ADP-Glo™ Reagent to each well. This reagent
stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room
temperature.

ADP to ATP Conversion and Signal Generation: Add 10 pL of Kinase Detection Reagent to
each well. This reagent converts the ADP generated by the kinase reaction into ATP and
contains luciferase/luciferin to generate a luminescent signal proportional to the amount of
ADP produced. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:

o Calculate the percent inhibition for each compound concentration relative to the high (no
enzyme) and low (DMSO vehicle) controls.

o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve using appropriate software (e.g., GraphPad Prism).
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Caption: Workflow for a biochemical kinase inhibition assay.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15584084?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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